N-(4-chlorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
N-(4-Chlorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a thienopyrimidine derivative characterized by a fused bicyclic thieno[3,2-d]pyrimidin-4-one core. This compound features a 4-chlorophenyl group attached via an acetamide linker and a 7-(4-methylphenyl) substituent on the thienopyrimidine ring . Thienopyrimidines are structurally analogous to purines, enabling interactions with biological targets such as kinases and receptors. The 4-chlorophenyl and 4-methylphenyl groups enhance lipophilicity and may influence binding affinity and metabolic stability .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c1-13-2-4-14(5-3-13)17-11-28-20-19(17)23-12-25(21(20)27)10-18(26)24-16-8-6-15(22)7-9-16/h2-9,11-12H,10H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUNYFJVBFNWRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials, such as thiophene derivatives and pyrimidine precursors, under acidic or basic conditions.
Substitution Reactions: The introduction of the 4-chlorophenyl and 4-methylphenyl groups is achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution.
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide group. This is typically done using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrimidine core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thienopyrimidine ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which N-(4-chlorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide exerts its effects is not fully understood but is believed to involve:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It could modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s key structural motifs are shared with several derivatives, but substitutions at the 7-position of the thienopyrimidine ring and the acetamide side chain lead to distinct physicochemical and biological profiles. Below is a detailed comparison:
Key Observations
Thienopyrimidine vs. Pyrimidine Cores: The thienopyrimidine core (as in the target compound) enhances π-π stacking and hydrophobic interactions compared to non-fused pyrimidines (e.g., ). This likely improves target binding in enzyme inhibitors.
Substituent Effects at the 7-Position: 4-Methylphenyl (target): Increases lipophilicity (logP) and may enhance membrane permeability. 4-Methoxyphenyl (): Introduces an electron-donating methoxy group, which could modulate electronic properties and hydrogen-bonding capacity .
Acetamide Side Chain Modifications: 4-Chlorophenyl (target): The chloro group contributes to electronegativity and may participate in halogen bonding with targets. 2-Chloro-4-methylphenyl (): Additional steric hindrance and chlorine positioning may affect target selectivity .
Biological Activity Trends: Thienopyrimidines with aryl substituents (e.g., phenyl, methylphenyl) show promise in kinase inhibition and anticancer applications . Pyrimidine-based analogs (e.g., ) are less explored for therapeutic activity but serve as structural models.
Research Findings and Data
Physicochemical Properties
- Lipophilicity : The 4-chlorophenyl and 4-methylphenyl groups suggest higher logP values compared to methoxy-substituted analogs (e.g., ), favoring passive diffusion across biological membranes .
- Hydrogen-Bonding Capacity: The acetamide NH and carbonyl groups provide hydrogen-bond donor/acceptor sites, critical for target engagement .
Biological Activity
N-(4-chlorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a complex organic compound with significant biological activity, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the thienopyrimidine class, characterized by a thieno[3,2-d]pyrimidine core. Its structural formula can be represented as follows:
- Molecular Formula: C22H18ClN3O2S
- Molecular Weight: 427.9 g/mol
- CAS Number: 1105222-89-6
This compound exhibits its biological effects through several mechanisms:
- Inhibition of Kinases: The compound has shown potent inhibitory activity against key kinases such as VEGFR-2 and AKT, which are crucial in cancer cell proliferation and survival. For instance, studies indicate IC50 values of 0.075 µM for VEGFR-2 and 4.60 µM for AKT, demonstrating its potential as an anticancer agent .
- Induction of Apoptosis: Mechanistic studies reveal that the compound can induce apoptosis in cancer cells through caspase activation and cell cycle arrest at the S phase .
- Selective Toxicity: The compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is a desirable trait for anticancer drugs .
Biological Activity Data
The following table summarizes the biological activity data related to this compound based on various studies:
| Biological Activity | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| VEGFR-2 Inhibition | 0.075 | PC-3 (Prostate Cancer) | Kinase Inhibition |
| AKT Inhibition | 4.60 | HepG2 (Liver Cancer) | Kinase Inhibition |
| Induction of Apoptosis | - | Liver Cell Carcinoma | Caspase Activation |
| Selective Toxicity | - | Normal Cells | Cytotoxicity Sparing |
Case Studies and Research Findings
- Anticancer Activity: A study published in MDPI highlighted that derivatives of thienopyrimidine, including this compound, showed promising results in inhibiting cancer cell growth by targeting critical signaling pathways involved in tumor progression .
- Structure-Activity Relationship (SAR): Research indicates that modifications to the chlorophenyl group enhance the compound's cytotoxic activity against various cancer cell lines. For example, substituting different functional groups on the phenyl ring significantly affects biological efficacy .
- Docking Studies: Computational docking studies have demonstrated that this compound fits well into the active sites of target kinases (VEGFR-2 and AKT), suggesting a strong binding affinity that correlates with its observed biological activity .
Q & A
Q. Challenges :
Q. Methodological recommendations :
- Optimize catalyst systems (e.g., Pd(PPh₃)₄ for cross-coupling) and reaction solvents (DMF or THF) to enhance regioselectivity .
Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?
Answer:
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.08–8.37 ppm in ) and confirms substituent connectivity.
- LC-MS : Validates molecular weight (e.g., m/z 314.0 [M+H]+ in ) and detects impurities.
- X-ray crystallography : Resolves 3D conformation and intermolecular interactions. For instance, and report monoclinic crystal systems (space group P21/c) with hydrogen bonding (N–H⋯N) stabilizing folded conformations .
Q. Key parameters :
- Torsion angles between aromatic rings (e.g., 42.25° in ) influence molecular packing.
- Disorder analysis : Addresses atomic positional uncertainties in crystallographic refinement (e.g., R factor = 0.054 in ).
How can researchers resolve discrepancies in reported biological activities of this compound across studies?
Answer:
Discrepancies may arise from:
- Assay conditions : Variability in cell lines, incubation times, or solvent vehicles (e.g., DMSO concentration).
- Purity : Trace impurities (e.g., regioisomers) can skew results. Orthogonal analytical methods (HPLC, HRMS) are essential .
- Structural analogs : Minor modifications (e.g., trifluoromethyl vs. methyl groups) drastically alter activity ().
Q. Methodological solutions :
- Standardized protocols : Use established assays (e.g., MTT for cytotoxicity) with internal controls.
- Comparative SAR studies : Test derivatives with systematic substituent variations to isolate pharmacophores .
What role do substituents on the thienopyrimidinone core play in modulating biological activity?
Answer:
- 4-Methylphenyl group : Enhances lipophilicity, improving membrane permeability (logP optimization).
- Chlorophenyl moiety : Introduces electron-withdrawing effects, potentially stabilizing receptor-ligand interactions via halogen bonding ().
- Oxo group at C4 : Participates in hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets).
Q. SAR insights :
- Substituting 4-methylphenyl with 4-fluorophenyl () increases metabolic stability but may reduce potency.
- Trifluoromethyl groups () improve pharmacokinetic profiles by resisting oxidative metabolism .
How do crystal packing interactions influence the compound’s physicochemical properties?
Answer:
- Hydrogen bonding : Intramolecular N–H⋯N bonds () stabilize bioactive conformations.
- π-π stacking : Aromatic ring interactions (e.g., between thienopyrimidinone and chlorophenyl groups) enhance crystalline stability and solubility .
- Packing motifs : Monoclinic systems (e.g., a = 18.220 Å, β = 108.761° in ) affect dissolution rates and bioavailability.
Q. Implications :
- Poor solubility due to tight packing can be mitigated via co-crystallization with hydrophilic counterions (e.g., oxalate in ).
What strategies are recommended for analyzing metabolic stability and degradation pathways?
Answer:
- In vitro microsomal assays : Use liver microsomes (human/rat) with NADPH cofactors to identify oxidative metabolites (e.g., hydroxylation or N-dealkylation).
- LC-HRMS/MS : Characterizes degradation products; for example, cleavage of the acetamide bond generates 4-chloroaniline derivatives.
- Isotope labeling : Track metabolic fate using ¹⁴C-labeled compounds (referenced in for similar analogs).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
